Methyl 5-chloro-4-methylthiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-methylthiophene-2-carboxylate: is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a chlorine atom at the 5-position, a methyl group at the 4-position, and a carboxylate ester group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale versions of the synthetic routes mentioned above, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-chloro-4-methylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-chloro-4-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. It is also used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology: In biological research, thiophene derivatives are studied for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Medicine: Thiophene-based compounds are explored for their potential use as nonsteroidal anti-inflammatory drugs (NSAIDs) and anesthetics .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-chloro-4-methylthiophene-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds have an aryl group at the 5-position and a hydroxy group at the 3-position.
Uniqueness: Methyl 5-chloro-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C7H7ClO2S |
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Molecular Weight |
190.65 g/mol |
IUPAC Name |
methyl 5-chloro-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3 |
InChI Key |
MTCQDIJFANAUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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